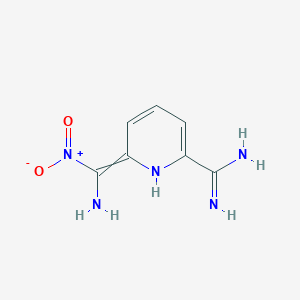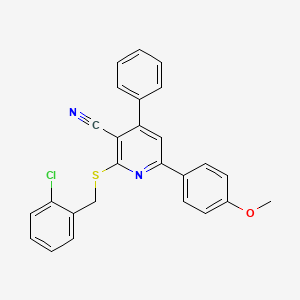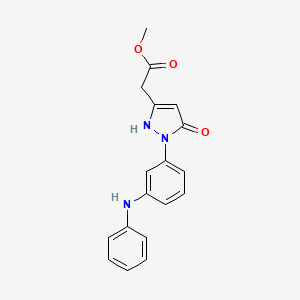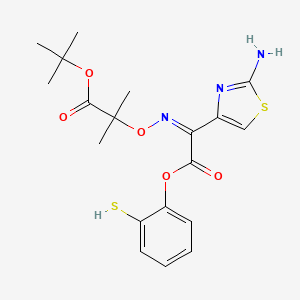
Ethyl 2-(3-fluorophenyl)-4-hydroxythiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-fluorophenyl)-4-hydroxythiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorophenyl group, a hydroxythiazole ring, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-fluorophenyl)-4-hydroxythiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as potassium carbonate.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-fluorophenyl)-4-hydroxythiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of substituted aromatic compounds
Applications De Recherche Scientifique
Ethyl 2-(3-fluorophenyl)-4-hydroxythiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-fluorophenyl)-4-hydroxythiazole-5-carboxylate involves its interaction with specific molecular targets. The hydroxythiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, while the ester group can influence its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Ethyl 2-(3-fluorophenyl)-4-hydroxythiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
- Ethyl 2-(3-chlorophenyl)-4-hydroxythiazole-5-carboxylate
- Ethyl 2-(3-bromophenyl)-4-hydroxythiazole-5-carboxylate
- Ethyl 2-(3-methylphenyl)-4-hydroxythiazole-5-carboxylate
Uniqueness
The presence of the fluorophenyl group in this compound imparts unique chemical properties, such as increased electronegativity and potential for hydrogen bonding, which can enhance its biological activity and stability compared to its analogs.
Propriétés
Formule moléculaire |
C12H10FNO3S |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
ethyl 2-(3-fluorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H10FNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-4-3-5-8(13)6-7/h3-6,15H,2H2,1H3 |
Clé InChI |
NJIJXHPIIHCJKS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine](/img/structure/B11785243.png)
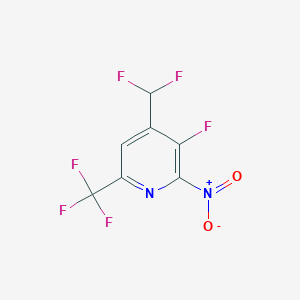

![Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11785254.png)


